N-[5-(2-Chloro-benzyl)-thiazol-2-yl]-2-cyano-acetamide
Overview
Description
N-[5-(2-Chloro-benzyl)-thiazol-2-yl]-2-cyano-acetamide is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 2-chloro-benzyl group attached to the thiazole ring and a cyano-acetamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Mechanism of Action
Target of Action
N-[5-(2-Chloro-benzyl)-thiazol-2-yl]-2-cyano-acetamide is a benzothiazole-based compound . The primary target of this compound is the DprE1 enzyme , which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis . By inhibiting this enzyme, this compound disrupts the cell wall formation, leading to the death of the bacteria .
Mode of Action
The compound this compound interacts with its target, the DprE1 enzyme, by binding to its active site . This binding inhibits the enzyme’s function, disrupting the synthesis of the cell wall of Mycobacterium tuberculosis . The disruption in cell wall synthesis leads to the death of the bacteria .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell wall biosynthesis pathway of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, this compound disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . The downstream effect of this disruption is the death of the bacteria due to the loss of cell wall integrity .
Result of Action
The molecular and cellular effects of this compound’s action result in the death of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, this compound disrupts the synthesis of the bacterial cell wall, leading to the loss of cell wall integrity and ultimately, the death of the bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-Chloro-benzyl)-thiazol-2-yl]-2-cyano-acetamide typically involves the reaction of 2-amino-5-(2-chloro-benzyl)thiazole with cyanoacetic acid or its derivatives. The reaction is usually carried out in the presence of a suitable base, such as triethylamine, and a solvent like dioxane. The reaction conditions often require heating to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-Chloro-benzyl)-thiazol-2-yl]-2-cyano-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-[5-(2-Chloro-benzyl)-thiazol-2-yl]-2-cyano-acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: These compounds share a similar thiazole ring structure and exhibit comparable biological activities.
Thiazolidine derivatives: These compounds also contain a thiazole ring but differ in their substitution patterns and biological activities.
Uniqueness
N-[5-(2-Chloro-benzyl)-thiazol-2-yl]-2-cyano-acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-chloro-benzyl group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with intracellular targets.
Properties
IUPAC Name |
N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-cyanoacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3OS/c14-11-4-2-1-3-9(11)7-10-8-16-13(19-10)17-12(18)5-6-15/h1-4,8H,5,7H2,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUMDLWOOZXJPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)CC#N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601330331 | |
Record name | N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-cyanoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601330331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24818104 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
307514-08-5 | |
Record name | N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-cyanoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601330331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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